Enzymatic Potency: AAK1-IN-5 Demonstrates Sub-Nanomolar Binding Affinity and 225-Fold Higher Potency Than SGC-AAK1-1
AAK1-IN-5 exhibits an AAK1 enzymatic IC50 of 1.2 nM and a filter-binding dissociation constant (Ki) of 0.05 nM, measured in biochemical assays using recombinant AAK1 kinase domain [1]. By comparison, the chemical probe SGC-AAK1-1 has a reported AAK1 IC50 of 270 nM and Ki of 9 nM . This represents a 225-fold improvement in IC50 (1.2 nM vs. 270 nM) and a 180-fold improvement in binding affinity (0.05 nM vs. 9 nM) for AAK1-IN-5. The substantially lower Ki indicates that AAK1-IN-5 occupies the ATP-binding pocket with markedly higher affinity, enabling complete target engagement at lower compound concentrations.
| Evidence Dimension | Enzymatic inhibitory potency and binding affinity |
|---|---|
| Target Compound Data | IC50 = 1.2 nM; Ki = 0.05 nM |
| Comparator Or Baseline | SGC-AAK1-1: IC50 = 270 nM; Ki = 9 nM |
| Quantified Difference | IC50: 225-fold improvement; Ki: 180-fold improvement |
| Conditions | Recombinant AAK1 kinase domain; biochemical enzyme assay; filter-binding assay |
Why This Matters
The >200-fold potency differential means AAK1-IN-5 achieves complete target engagement at concentrations where SGC-AAK1-1 would exhibit negligible activity, making AAK1-IN-5 the appropriate selection for experiments requiring robust AAK1 inhibition at low, physiologically relevant concentrations.
- [1] Luo G, et al. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. J Med Chem. 2022;65(6):4534-4564. View Source
